molecular formula C9H10N2O2 B064623 8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 179863-45-7

8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B064623
CAS RN: 179863-45-7
M. Wt: 178.19 g/mol
InChI Key: ODMILUPFGKIFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of research. This compound is also known as AMBO or 5-MeO-AMBO, and it belongs to the class of oxazinones. The unique structural features of AMBO make it a promising candidate for drug discovery and development, as well as for use in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of AMBO is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to interact with various receptors, including the serotonin receptor, dopamine receptor, and adrenergic receptor. AMBO has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
AMBO has been shown to have a range of biochemical and physiological effects in various studies. The compound has been shown to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties. AMBO has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

AMBO has several advantages as a research tool, including its high purity and stability, as well as its ability to modulate various signaling pathways in the body. However, there are also some limitations to the use of AMBO in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on AMBO, including further investigation of its mechanism of action and its potential applications in drug discovery and development. Additionally, more studies are needed to explore the potential of AMBO as a neuroprotective agent and its role in modulating neurotransmitter systems. Further optimization of the synthesis of AMBO may also be possible, which could improve the efficiency and yield of the reaction.

Synthesis Methods

The synthesis of AMBO involves a multistep process that starts with the reaction of 2-methylbenzoxazole with chloroacetyl chloride, followed by the reaction with ethylamine to form the intermediate compound. The final step involves the reduction of the intermediate with sodium borohydride to obtain AMBO in high yield and purity. The synthesis of AMBO has been optimized over the years, and various modifications have been made to improve the efficiency and yield of the reaction.

Scientific Research Applications

AMBO has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, AMBO has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a neuroprotective agent and as a modulator of neurotransmitter systems.

properties

CAS RN

179863-45-7

Product Name

8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

8-amino-5-methyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H10N2O2/c1-5-2-3-6(10)9-8(5)11-7(12)4-13-9/h2-3H,4,10H2,1H3,(H,11,12)

InChI Key

ODMILUPFGKIFRX-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)N)OCC(=O)N2

Canonical SMILES

CC1=C2C(=C(C=C1)N)OCC(=O)N2

synonyms

8-AMINO-5-METHYL-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE

Origin of Product

United States

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